methyl 4-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-{2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a thiazole ring, a benzodiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The thiazole and benzodiazole rings are then coupled through an acetamido linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzodiazole ring can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
METHYL 4-{2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the benzodiazole ring.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE depends on its application:
Antimicrobial: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer: It may interfere with DNA replication or induce apoptosis in cancer cells.
Fluorescent Probe: It may bind to specific biomolecules and emit fluorescence upon excitation.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-{2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE: can be compared with other thiazole and benzodiazole derivatives such as:
Uniqueness
- Structural Complexity : The combination of thiazole and benzodiazole rings with an acetamido linkage and a benzoate ester makes it unique.
- Potential Applications : Its diverse applications in various fields highlight its versatility.
Properties
Molecular Formula |
C20H16N4O3S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H16N4O3S/c1-27-20(26)13-6-8-14(9-7-13)22-18(25)11-24-16-5-3-2-4-15(16)23-19(24)17-10-21-12-28-17/h2-10,12H,11H2,1H3,(H,22,25) |
InChI Key |
DDQFMAVFUKXELP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4 |
Origin of Product |
United States |
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